![molecular formula C7H13NO2 B2558031 (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2385260-81-9](/img/structure/B2558031.png)

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

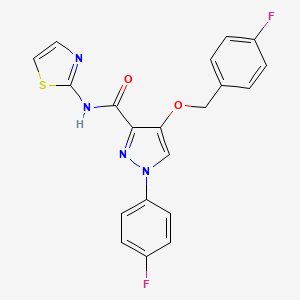

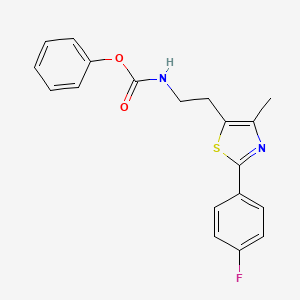

“(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2385260-81-9 . It has a molecular weight of 143.19 and its IUPAC name is the same as the given name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: is a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of complex molecules. For instance, it can be used in the synthesis of bicyclic lactams, which are important intermediates in the production of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s amine group is a functional handle that can be modified to create new pharmacologically active molecules. It could be employed in the design of enzyme inhibitors or receptor modulators, contributing to the development of new drugs .

Material Science

The compound’s bicyclic structure and functional groups make it suitable for the development of novel materials. It could be used to synthesize polymers with unique properties, such as enhanced durability or biodegradability .

Catalysis

The amino group in (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can act as a ligand to metal ions, forming catalysts that can be used in asymmetric synthesis. This is crucial for creating compounds with specific chirality, a key factor in many drugs .

Bioconjugation

This compound can be used for bioconjugation, where it is attached to biomolecules like proteins or antibodies. This modification can improve the solubility, stability, or bioactivity of the biomolecule, which is beneficial in therapeutic applications .

Heavy Oil Recovery

In the field of petroleum engineering, derivatives of this compound could potentially be used in polymer flooding techniques for heavy oil recovery. By adjusting the water-oil mobility ratio, it can enhance the efficiency of oil extraction from reservoirs .

Agrochemical Research

The bicyclic structure of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol could be utilized in the synthesis of agrochemicals. Its derivatives might act as herbicides or insecticides, playing a role in crop protection strategies .

Environmental Science

Lastly, this compound could find applications in environmental science, particularly in the synthesis of chemicals that degrade environmental pollutants. It could lead to the development of more effective and eco-friendly degradation agents .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZPFAWMWQECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)